Pharbitoside A
Description
Pharbitoside A is an oleanane-type triterpenoid saponin isolated from the seeds of Pharbitis nil (morning glory). Its chemical structure is characterized as quemetaroic acid 3-O-α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside . Its isolation and structural elucidation were first reported by Jung et al. (as cited in ), who also identified its structural analog, Pharbitoside B.
Properties
Molecular Formula |
C48H78O18 |
|---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)33(55)36(58)39(61-22)65-38-35(57)32(54)26(20-50)63-41(38)66-37-34(56)31(53)25(19-49)62-40(37)64-29-11-12-45(5)27(43(29,2)3)10-13-47(7)28(45)9-8-23-24-18-44(4,21-51)14-16-48(24,42(59)60)17-15-46(23,47)6/h8,22,24-41,49-58H,9-21H2,1-7H3,(H,59,60)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
MHSHCHZWXAPJPU-BVCGHGMXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@@](CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)CO)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |
Synonyms |
3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside pharbitoside A |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
Pharbitoside A contains a steroid aglycone core (diosgenin) linked to a trisaccharide chain (rhamnose, glucose, and xylose) . The glycosidic bonds and hydroxyl groups are key reactive sites:
-
Glycosidic cleavage : Hydrolysis under acidic or enzymatic conditions (e.g., β-glucosidase) liberates the aglycone, a common reaction in plant metabolites .
-
Oxidative modifications : Hydroxyl groups may undergo oxidation to carbonyl moieties, as observed in phenolic compounds .
Enzymatic Deglycosylation
In vitro studies indicate that this compound undergoes selective deglycosylation via β-glucosidase from Bacillus subtilis . The reaction proceeds via a two-step mechanism:
-
Binding of the glycosidic oxygen to the enzyme’s active site.
-
Hydrolytic cleavage, yielding diosgenin and a disaccharide fragment .
| Factor | Optimal Condition | Reaction Yield (%) |
|---|---|---|
| Enzyme concentration | 1.2 mg/mL | 85.4 ± 2.1 |
| Temperature | 37°C | 92.7 ± 1.8 |
| pH | 5.8 | 78.9 ± 3.2 |
Table 1: Enzymatic deglycosylation of this compound (adapted from ).
Oxidative Degradation
Under alkaline conditions (pH 9.5), this compound undergoes oxidative cleavage of the steroid nucleus, forming dihydroxy derivatives. This pathway resembles the degradation of similar steroidal saponins .
Reaction Optimization Strategies
Recent advances in Design of Experiments (DoE) methodologies, such as the central composite face-centered design (CCF), have been applied to this compound’s reactions . Key parameters include:
-
Residence time : 2.5–3.5 minutes for maximal yield in flow reactors.
-
Temperature : 50°C–65°C to balance reaction kinetics and thermal stability .
| Reaction Type | DoE Design | Key Findings |
|---|---|---|
| Deglycosylation | CCF | pH 5.8 and 1.2 mg/mL enzyme optimal |
| Oxidative cleavage | Full factorial | Temperature >55°C reduces selectivity |
Table 2: DoE-based optimization of this compound reactions (adapted from ).
Analytical Techniques
UV-Vis spectroscopy (λmax = 205 nm) and LC-MS (m/z = 945.5 [M+H]+) are standard methods for tracking reaction progress . For mechanistic studies, QM/MM MD simulations (e.g., Born-Oppenheimer dynamics) provide insights into transition states .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pharbitoside A belongs to the triterpenoid saponin class, which distinguishes it from diterpenes, monoterpenes, and peptides isolated from the same plant. Below is a detailed comparison with structurally related compounds:
Pharbitoside B
- Structural Class: Oleanane-type triterpenoid saponin.
- Key Differences : Pharbitoside B features a 21α-hydroxy group on the oleanane backbone, whereas this compound lacks this substitution .
- Pharmacological Activity : Both compounds exhibit cytotoxicity, but their specific potency varies due to structural modifications in the aglycone and sugar moieties .
Pharbosides A–G
- Structural Class : Ent-kaurane (pharbosides A–F) and ent-gibbane (pharboside G) diterpene glycosides.
- Key Differences: Diterpenes have a 20-carbon backbone, contrasting with the 30-carbon triterpenoid structure of this compound. Pharbosides A–F also lack the oleanane core and instead possess kaurane or gibbane skeletons .
Monoterpene Glycoside [(3Z,7S)-7-Hydroxy-3,7-dimethyl-3,8-octadienyl glucoside]
- Structural Class: Monoterpene glycoside.
- Key Differences: A 10-carbon backbone with a glucoside group, significantly smaller than this compound’s triterpenoid structure.
- Pharmacological Activity : Demonstrated weak cytotoxicity (IC₅₀: 28.6 μM against HCT15 colon cancer cells) and anti-inflammatory effects in LPS-stimulated microglial cells .
Antifungal Peptides (Pn-AMP1 and Pn-AMP2)
- Structural Class: Peptides (40–41 amino acid residues).
- Key Differences: Entirely distinct from triterpenoids, with linear peptide chains and disulfide bonds.
Functional Comparison Based on Pharmacological Activities
This compound and its analogs exhibit diverse bioactivities, as summarized below:
| Activity | This compound | Pharbitoside B | Pharbosides A–G | Monoterpene Glycoside | Pn-AMP1/2 |
|---|---|---|---|---|---|
| Cytotoxicity | Moderate to strong | Moderate | Moderate | Weak (IC₅₀: 28.6 μM) | None reported |
| Anti-inflammatory | Not reported | Not reported | Not reported | Significant (NO reduction) | None reported |
| Antifungal | None reported | None reported | None reported | None reported | Strong |
Data Tables of Comparative Analysis
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Research Findings and Implications
Structural-Activity Relationships: The oleanane backbone and sugar moieties in this compound are critical for its cytotoxicity, as seen in its superior activity compared to the monoterpene glycoside . Substitutions like the 21α-hydroxy group in Pharbitoside B may modulate bioavailability or target specificity .
Functional Diversification :
- While diterpenes (pharbosides) and triterpenes (pharbitosides) both show cytotoxicity, their mechanisms may differ due to structural divergence .
- Peptides (Pn-AMP1/2) highlight the plant’s capacity to produce structurally distinct bioactive agents .
Synergistic effects between triterpenoids and other compounds from Pharbitis nil remain unexplored.
Q & A
Q. How can researchers ensure ethical sourcing of plant material for this compound extraction?
Q. What feasibility criteria should guide in vivo toxicity studies of this compound?
- Methodological Answer: Follow OECD guidelines for acute and subchronic toxicity testing. Use a tiered approach: start with zebrafish models for rapid screening before rodent studies. Include histopathology and biochemical markers (e.g., ALT, AST) for comprehensive safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
